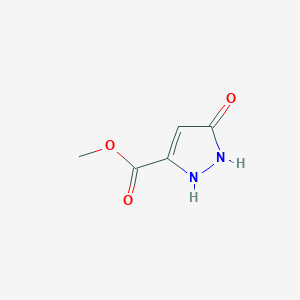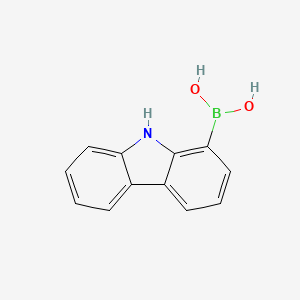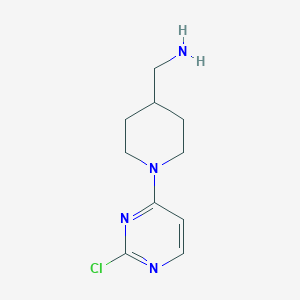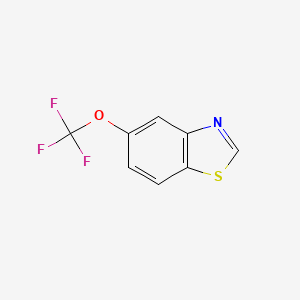
2-Chloro-1-(piperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-1-(piperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C7H12ClNO . It has been mentioned in the context of research related to anti-tubercular agents and synthetic cathinones .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized in various studies. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 161.63 and a boiling point of 85°C at 0.08mm pressure . The compound is a yellow liquid .Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been implicated in the treatment of depression, suggesting potential targets within the monoaminergic system .
Mode of Action
Based on its potential use in the treatment of depression, it may interact with monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
Given its potential role in treating depression, it may influence the noradrenergic, dopaminergic, and serotonergic systems .
Result of Action
If it acts on the monoaminergic system as suggested, it could potentially alleviate symptoms of depression .
Action Environment
One source suggests that it should be stored in a cool, dry place, away from light , indicating that temperature, humidity, and light exposure could affect its stability.
Advantages and Limitations for Lab Experiments
The primary advantage of using 2-Chloro-1-(piperidin-1-yl)butan-1-oneryl fentanyl in lab experiments is its high potency and affinity for the mu-opioid receptor. This makes it a valuable tool for studying the mechanisms of opioid receptor activation and the potential therapeutic uses of opioid drugs. However, the compound's high potency also presents a significant risk of overdose, which must be carefully managed in lab experiments.
Future Directions
There are several potential future directions for research on 2-Chloro-1-(piperidin-1-yl)butan-1-oneryl fentanyl. One area of focus is the development of new opioid drugs that have similar potency and affinity for the mu-opioid receptor but with reduced risk of overdose. Another area of focus is the development of new treatments for opioid addiction and overdose. Finally, there is a need for continued research into the mechanisms of opioid receptor activation and the potential therapeutic uses of opioid drugs.
Synthesis Methods
The synthesis of 2-Chloro-1-(piperidin-1-yl)butan-1-oneryl fentanyl is a complex process that involves multiple steps. The primary precursor for the synthesis is N-(2-chloroethyl)-N-ethyl-2-methylpropan-2-amine, which is reacted with acetic anhydride to form N-acetyl-N-(2-chloroethyl)-2-methylpropan-2-amine. This compound is then reacted with 1-piperidinyl-1-butanol to form 2-chloro-1-(piperidin-1-yl)butan-1-one.
Scientific Research Applications
2-Chlorobutyryl fentanyl has been used extensively in scientific research to study the pharmacology of opioid receptors. The compound has been found to be a highly potent agonist of the mu-opioid receptor, with an affinity that is several times higher than that of morphine. This makes it a valuable tool for studying the mechanisms of opioid receptor activation and the potential therapeutic uses of opioid drugs.
properties
IUPAC Name |
2-chloro-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-2-8(10)9(12)11-6-4-3-5-7-11/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHRIROFAHHYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508675 |
Source


|
| Record name | 2-Chloro-1-(piperidin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87967-99-5 |
Source


|
| Record name | 2-Chloro-1-(piperidin-1-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





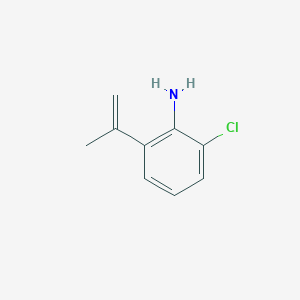
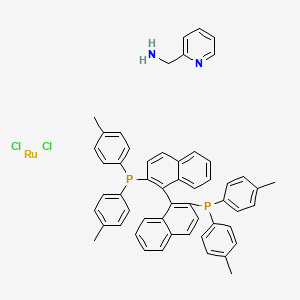


![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)
